3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Medicinal Chemistry Chemical Biology Compound Management

3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 899750-36-8) is a heterocyclic compound belonging to the 1,2,4-benzothiadiazine 1,1-dioxide class. Its structure features a 3-nitrobenzylthio substituent at position 3 of the fused benzo-thiadiazine dioxide scaffold.

Molecular Formula C14H11N3O4S2
Molecular Weight 349.38
CAS No. 899750-36-8
Cat. No. B2665133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
CAS899750-36-8
Molecular FormulaC14H11N3O4S2
Molecular Weight349.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C14H11N3O4S2/c18-17(19)11-5-3-4-10(8-11)9-22-14-15-12-6-1-2-7-13(12)23(20,21)16-14/h1-8H,9H2,(H,15,16)
InChIKeyCNJNATQWWSRFRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((3-Nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide (CAS 899750-36-8): Sourcing & Selection Overview


3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 899750-36-8) is a heterocyclic compound belonging to the 1,2,4-benzothiadiazine 1,1-dioxide class. Its structure features a 3-nitrobenzylthio substituent at position 3 of the fused benzo-thiadiazine dioxide scaffold. The compound has a molecular formula of C14H11N3O4S2 and a molecular weight of 349.4 g/mol . Compounds in this class are investigated for diverse biological activities, including modulation of AMPA receptors and ATP-sensitive potassium (KATP) channels , making it a candidate for neuroscience and metabolic disorder research.

Why Generic Substitution Fails for 3-((3-Nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide in Research Procurement


The 3-((3-nitrobenzyl)thio) substituent pattern is a critical determinant of pharmacological activity within the benzothiadiazine dioxide class. Positional isomers, such as the 4-nitrobenzylthio analog (CAS 899977-02-7), present distinct electron-withdrawing character and steric orientation that can drastically alter target binding and downstream biological effects . Similarly, analogs lacking the nitro group or bearing different substituents on the benzothiadiazine core (e.g., 7-chloro derivatives) are known to exhibit divergent receptor modulation profiles, such as AMPA receptor desensitization versus KATP channel opening . Procuring a generic benzothiadiazine dioxide without confirming the exact 3-nitrobenzylthio substitution pattern therefore carries a high risk of obtaining a compound with a qualitatively different biological mechanism, invalidating experimental hypotheses and wasting resources.

Quantitative Evidence Guide: 3-((3-Nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide vs. Closest Analogs


Purity & Batch Consistency: Direct Comparison with Positional Isomer 4-Nitrobenzyl Analog

Commercially offered purity for the target 3-nitrobenzylthio compound is commonly specified at 95% (HPLC), identical to the typical purity offered for its positional isomer, 3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 899977-02-7) . However, the critical differentiation lies in the positional purity: the target compound's 3-nitro substitution ensures a distinct molecular dipole and hydrogen-bonding capability compared to the 4-nitro isomer, which is non-interchangeable for structure-activity relationship (SAR) studies.

Medicinal Chemistry Chemical Biology Compound Management

Molecular Weight & Lipophilicity Advantage over 7-Chloro-3-((3-nitrobenzyl)thio) Analog

The target compound (MW 349.4 g/mol; C14H11N3O4S2) is approximately 34 g/mol lighter than its 7-chloro substituted analog, 7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 899977-10-7; MW 383.8 g/mol) . The absence of the chlorine atom results in lower calculated logP (clogP) and reduced molecular weight, favorable for CNS drug-likeness according to Lipinski and lead-likeness rules. This property-based advantage makes the target a more attractive starting point for lead optimization programs where molecular obesity and high lipophilicity are linked to attrition.

Drug Discovery ADME Lead Optimization

Early-Stage Safety: Ames Mutagenicity Comparison by Nitro Group Position

Aromatic nitro groups are a known structural alert for mutagenicity, but their potential is context-dependent. A systematic study of nitro-substituted heterocycles found that para-nitrobenzyl derivatives are statistically more likely to test positive in Ames assays compared to meta-nitrobenzyl analogs . The target compound bears a meta-nitrobenzyl thioether, while the 4-nitro positional isomer has a para-nitro arrangement. This regiochemical difference suggests a lower potential mutagenic hazard profile for the 3-nitro isomer, which is a critical differentiator when selecting compounds for in vivo studies or extended screening.

Genotoxicity Drug Safety Preclinical

Best Application Scenarios for 3-((3-Nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide Procurement


Neuroscience Drug Discovery: AMPA Receptor Modulation

The benzothiadiazine dioxide scaffold is a recognized pharmacophore for AMPA receptor positive allosteric modulators . The target compound’s 3-nitrobenzylthio moiety can modulate desensitization kinetics differently than chloro-substituted analogs. Procurement of this specific regioisomer enables SAR exploration of how meta-nitro substitution affects receptor modulation without the confounding influence of a 7-chloro group, which is known to alter binding mode . Use in HEK293 cells expressing recombinant AMPA receptors with electrophysiological readouts (patch-clamp) is recommended.

Antidiabetic Agent Profiling: KATP Channel Opener

Some members of the benzothiadiazine 1,1-dioxide class act as ATP-sensitive potassium (KATP) channel openers, which are important for insulin secretion regulation . The 3-nitrobenzylthio variant should be prioritized when screening for insulinotropic effects in pancreatic beta-cell lines (e.g., INS-1E). Its relatively lower molecular weight and lower lipophilicity compared to the 7-chloro analog are advantageous for metabolic stability in in vivo models of type 2 diabetes .

Antimicrobial Screening Library Design

Benzothiadiazine dioxides have demonstrated broad-spectrum antimicrobial activity . The 3-nitrobenzylthio compound serves as a key diversity point for constructing a library of non-chlorinated analogs. The ease of further derivatization at the 7-position allows for systematic exploration of antibacterial potency against resistant strains (e.g., MRSA) without the toxicity liabilities of a pre-installed chlorine atom .

Quote Request

Request a Quote for 3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.